5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate
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Overview
Description
5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 5-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorophenyl isocyanate and 5-oxopyrrolidine.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of proteases or other enzymes critical for cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: Similar structure but with a tert-butyl group instead of the 4-chlorophenyl group.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other pyrrolidine derivatives and useful for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
88015-88-7 |
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Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-1-3-8(4-2-7)14-11(16)17-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
LTXHITZFPJOYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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